molecular formula C11H10N2O3S B2710382 Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1798517-28-8

Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2710382
CAS RN: 1798517-28-8
M. Wt: 250.27
InChI Key: OTMAMMXCHHIRAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data . New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .


Molecular Structure Analysis

The molecular structure of Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone was established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data .


Chemical Reactions Analysis

New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), play a crucial role as versatile reagents or platform chemicals derived from plant biomass, including hexose carbohydrates and lignocellulose. These derivatives are pivotal in transitioning from non-renewable hydrocarbon sources to sustainable feedstocks for the chemical industry. They find applications in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, showcasing the potential for extensive industrial applications and sustainability benefits (Chernyshev, Kravchenko, & Ananikov, 2017).

Furan in Foods

Furan, a thermal processing contaminant found in various food products, has been extensively studied for its formation pathways, occurrence, dietary exposures, and potential health impacts. Research in this area underscores the importance of understanding furan's role in food safety and public health, leading to efforts in mitigating its levels in foods (Zhang & Zhang, 2022).

Biocatalytic Valorization of Furans

The inherent instability of biogenic furans like furfural and HMF presents challenges for their synthetic modifications. Biocatalysis offers a high-selectivity, low-waste alternative for the valorization of furans into valuable chemicals. This approach is promising for sustainable chemical synthesis, highlighting the potential for furan derivatives in green chemistry applications (Domínguez de María & Guajardo, 2017).

Bioactive Furanyl- and Thienyl-Substituted Compounds

Furan and thiophene rings are key structural units in medicinal chemistry, forming the basis for bioactive molecules in purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds, due to their structural variety, are involved in the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This highlights the importance of furan derivatives in drug design and pharmacological applications (Ostrowski, 2022).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Furan-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.

properties

IUPAC Name

furan-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10(9-2-1-4-15-9)13-6-8(7-13)16-11-12-3-5-17-11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMAMMXCHHIRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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